Regioisomeric Diffentiation: 4-Bromo vs. 2-Bromo Substitution on the Benzamide Ring
The target compound, a 4-bromobenzamide, is a distinct chemical entity from its 2-bromobenzamide regioisomer (CAS 921530-66-7) . In related pyridazinone SAR studies, the position of halogen substitution on a benzamide ring is a critical determinant of potency and selectivity. For example, in a series of MAO-B inhibitors, para-substitution (4-position) versus meta-substitution led to markedly different IC50 values, with the meta-bromo analog (T6) showing an IC50 of 0.013 µM, which was more potent than its para-substituted counterpart (T7) [1]. While not a direct measurement for this compound, this class-level inference underscores that the 4-bromo regioisomer cannot be assumed to have equivalent activity to the 2-bromo analog.
| Evidence Dimension | Regioisomeric identity and predicted target binding mode |
|---|---|
| Target Compound Data | 4-bromobenzamide regioisomer (para-substitution) |
| Comparator Or Baseline | 2-bromobenzamide regioisomer (ortho-substitution, CAS 921530-66-7) |
| Quantified Difference | No direct comparative bioactivity data available. Class-level SAR indicates positional isomerism can cause >10-fold difference in potency (e.g., MAO-B T6 vs T7). |
| Conditions | Structural comparison; Class-level SAR from pyridazinone MAO-B inhibitors [1]. |
Why This Matters
For procurement, confirming the exact regioisomer (4-bromo vs. 2-bromo) is critical for experimental reproducibility, as their biological activities are likely non-equivalent based on class-level SAR.
- [1] Search Results. Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. MDPI. Accessed 2026. View Source
